molecular formula C14H9N4O5.7/2H2O.Na B000157 Dantamacrin CAS No. 24868-20-0

Dantamacrin

Cat. No. B000157
CAS RN: 24868-20-0
M. Wt: 337.24 g/mol
InChI Key: KSRLIXGNPXAZHD-HAZZGOGXSA-N
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Description

Dantamacrin is a compound of interest in scientific research due to its potential chemical and biological properties. While specific details on Dantamacrin are scarce, the methodologies used in the synthesis and analysis of similar compounds provide valuable insights into its possible characteristics.

Synthesis Analysis

The synthesis of complex molecules like Dantamacrin often involves multicomponent reactions (MCRs) and isocyanide-based MCRs, which are efficient for constructing a variety of small heterocycles, including lactam analogues (Pharande, 2020). Additionally, one-pot, four-component reactions (4CR) have been developed for the synthesis of γ-lactams, demonstrating the versatility of these approaches in creating complex structures (Wei, Jingqian, & Shaw, 2007).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties of compounds like Dantamacrin. Techniques such as X-ray crystallography have been employed to reveal the conformational details of structurally complex lactams, which are essential for the design and synthesis of new molecules (Tan, Darlene Q., et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds similar to Dantamacrin can be influenced by their functional groups and molecular structure. For example, the general synthesis of dantrolene analogues and their functions indicate how variations in molecular structure can impact chemical reactivity and biological activity (Hosoya, T., et al., 2003).

Scientific Research Applications

1. Neuroprotection and Calcium Regulation

Dantrolene, a key component related to Dantamacrin, has been studied for its neuroprotective properties. It is known to inhibit calcium release from intracellular stores, which is crucial in preventing glutamate-induced neurotoxicity and neuronal damage, particularly in conditions like cerebral ischemia and Alzheimer's disease. This action of dantrolene suggests its potential as a therapeutic agent in various neurodegenerative diseases due to its ability to modulate intracellular calcium levels (Shi, Wang, & Wei, 2020), (Frandsen & Schousboe, 1991), (Nakayama et al., 2002).

2. Understanding Histamine Receptor Pharmacology

Histamine pharmacology, closely related to the mechanisms of action of drugs like Dantamacrin, has undergone significant development over the years. Histamine receptors, which include four types of GPCRs (H1-H4), play a crucial role in diverse physiological processes. The understanding of these receptors has led to the development of various therapeutics for allergies, gastrointestinal disorders, and even narcolepsy, highlighting the broad impact of histamine receptor research on drug development (Tiligada & Ennis, 2018).

3. Potential in Cancer Treatment and Diagnosis

Emerging research has explored the role of DANCR, a long non-coding RNA, in cancer progression and diagnosis. DANCR, found to be up-regulated in tumor tissues and plasma in hepatocellular carcinoma, could be used as a diagnostic biomarker. Moreover, targeting DANCR has shown to inhibit cancer cell proliferation and metastasis, suggesting its potential as a therapeutic target in cancer treatment (Ma et al., 2016), (Wang et al., 2021).

4. Application in Metabolomics and Biomarker Research

Dantamacrin and related compounds have been involved in metabolomics research, offering insights into the metabolic pathways affected by certain treatments. For example, studies on Danggui Buxue Tang, a traditional Chinese medicine, have utilized metabolomic analysis to reveal potential effective ingredients and pathways, demonstrating the utility of metabolomic approaches in understanding the mechanisms of action of complex herbal formulations (Wang et al., 2020).

5. Insights into Drug Mechanisms and Receptor Interactions

The pharmacological study of histamine receptors, particularly the H3 receptor, has been vital in understanding the mechanisms of drugs like Dantamacrin. Molecular modeling and ligand docking studies have contributed to identifying new therapeutic agents by revealing the interaction patterns and potential targets within the histamine receptor family, paving the way for novel drug discovery (Schlegel et al., 2007).

Safety And Hazards

Dantamacrin should be used with caution in patients with impaired pulmonary function, particularly those with obstructive pulmonary disease, and in patients with severely impaired cardiac function due to myocardial disease . It is associated with pleural effusion with associated eosinophilia .

properties

IUPAC Name

disodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H10N4O5.2Na.7H2O/c2*19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;;;;/h2*1-7H,8H2,(H,16,19,20);;;7*1H2/q;;2*+1;;;;;;;/p-2/b2*15-7+;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQNYPDAUSXBC-CDJGKPBYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(C(=O)N=C1[O-])/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].C1N(C(=O)N=C1[O-])/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N8Na2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals (in aqueous DMF). (NTP, 1992)
Record name DANTROLEN
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Product Name

Dantamacrin

CAS RN

7261-97-4, 24868-20-0
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dantrolene sodium [USAN:USP:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dantrolene Sodium Hemiheptahydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DANTROLENE SODIUM
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Melting Point

534 to 536 °F (NTP, 1992)
Record name DANTROLEN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
T Meyer, A Funke, C Münch, D Kettemann, A Maier… - BMC neurology, 2019 - Springer
… The treatment with baclofen, tizanidin, dantamacrin and botulinum toxin (in combination with … None of the patients received dantamacrin or botulinum toxin in combination with THC:CBD…
Number of citations: 49 link.springer.com
JD Conklin, RJ Sobers, DL Wagner - Journal of Pharmaceutical Sciences, 1969 - Elsevier
Nitrofurantoin, a urinary tract antibacterial, was administered daily in different dosage forms to dogs using a multiple-dose regimen and the urinary drug excretion determined. Results …
Number of citations: 18 www.sciencedirect.com
J Günther - … -Report 2009: Aktuelle Daten, Kosten, Trends und …, 2009 - Springer
… Dantrolen ( Dantamacrin) gehört zu den peripher wirkenden Muskelrelaxantien und wird bei Spastik der Skelettmuskulatur infolge von Hirn- und Rückenmarksschädigungen eingesetzt. …
Number of citations: 1 link.springer.com
JM Jeannin, B Meier - … Zeitschrift für Ganzheitsmedizin/Swiss Journal of …, 2012 - karger.com
… Da die An wendung der herkömmlichen Anti spastika wie Lioresal, Dantamacrin, Musaril und Valium sehr frustrierend ist, entstand in der Klinik die Idee, diesen Aussagen mittels einer …
Number of citations: 4 karger.com
T nutzbare Wirkungen, U Wirkungen, E Effekte… - Therapie von … - Springer
1991). Inwieweit diese Befunde auf den Menschen ubertragbar sind und welche klinische Relevanz sie haben, ist derzeit noch ungekliirt. In jedem Falle ist aber angesichts der …
Number of citations: 0 link.springer.com
H Madersbacher - Neurourology and Urodynamics, 1986 - Wiley Online Library
… With dantrolene sodium (Dantrium, Dantamacrin), there is the disadvantage of its causing general muscle relaxation, with Baclofen (Lioresal) sedation, general muscular weakness and …
Number of citations: 7 onlinelibrary.wiley.com
C Schönfeldt-Lecuona, L Kuhlwilm… - …, 2020 - thieme-connect.com
… Although pharmacotherapy is recommended in 7 of 14 guidelines, the consultation of the prescribing information showed that only dantrolene (Dantamacrin) [40] as the originator is …
Number of citations: 30 www.thieme-connect.com
J JÖRG - Neurologische Therapie, 2013 - books.google.com
… Dantrolen (Dantamacrin): es verringert als peripheres Antispastikum durch seine ausschließliche Wirkung auf Muskelfasern deren Kontraktionsstärke und vermindert so die Spastizität. …
Number of citations: 0 books.google.com
J Jörg, P Vieregge, J Jörg - Spezielle neurologische Therapie, 1989 - Springer
… sphinkter vesicae externus und der Beckenbodenmuskulatur als zusätzliches Miktionshindernis wird durch antispastische Medikamente wie Lioresal oder Dantamacrin erreicht. Besteht …
Number of citations: 0 link.springer.com
A Creme, A Pharma, A Creme - Arzneiverordnungs-Report 2009 - Springer
Arzneimittelgruppen 927, 934 Arzneimittelpreise 3, 162, 165 Arzneimittelpreisverordnung 163 Arzneimittelrabattverträge 157 Arzneimittelvereinbarungen 38 Arzneimittelversorgungs-…
Number of citations: 0 link.springer.com

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